Patent-Specific Utility: (2-Bromo-7-quinolyl)methanamine as a Critical Intermediate in MELK Inhibitor Synthesis
The target compound is explicitly claimed as a key synthetic intermediate in the preparation of quinoline-based MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, as documented in patent US-9120749-B2 . While many bromoquinolines serve as general building blocks, the 2-bromo-7-methanamine motif is specifically required to access the patented MELK inhibitor pharmacophore. This patent-specific validation distinguishes it from closely related analogs lacking documented roles in proprietary therapeutic programs.
| Evidence Dimension | Documented Role in Patented Therapeutic Synthesis |
|---|---|
| Target Compound Data | Explicitly cited in US-9120749-B2 as a precursor to MELK inhibitors |
| Comparator Or Baseline | Closest positional isomers (e.g., (7-bromoquinolin-2-yl)methanamine) have no documented role in this specific patent series |
| Quantified Difference | Direct patent citation vs. no patent citation for comparator in this context |
| Conditions | Patent literature analysis of quinoline-derived kinase inhibitors |
Why This Matters
Procurement of this specific isomer is mandatory for replicating patented synthetic routes and validating MELK-targeted drug discovery campaigns.
